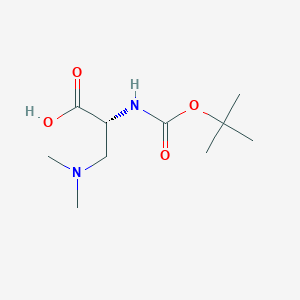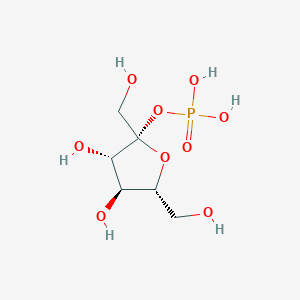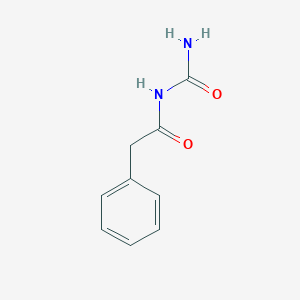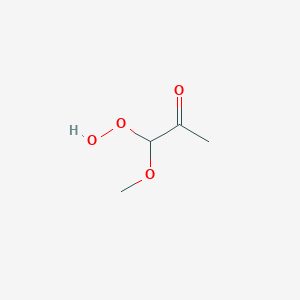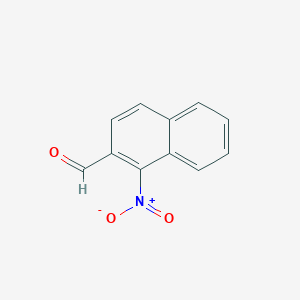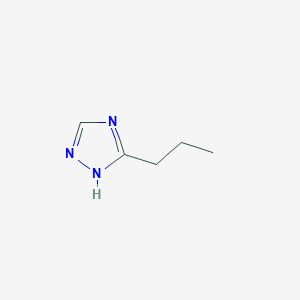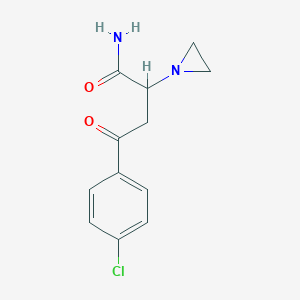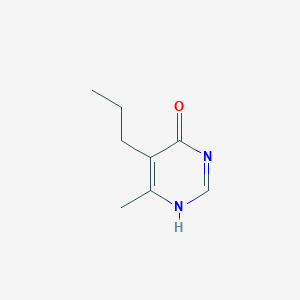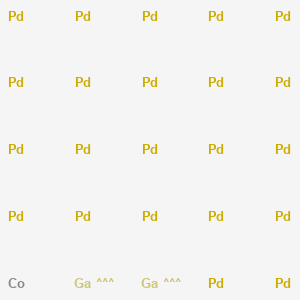
Ptm 88 alloy
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PTM 88 alloy is a high-performance material that has been extensively studied in the field of materials science. It is a unique alloy that has a wide range of applications due to its excellent mechanical and physical properties. The alloy has been synthesized using various methods, and its synthesis has been optimized to enhance its properties.
Wirkmechanismus
PTM 88 alloy exhibits excellent mechanical and physical properties due to its unique crystal structure. The alloy has a face-centered cubic crystal structure that provides high strength and ductility. The crystal structure of the alloy also enhances its corrosion resistance and biocompatibility, making it an ideal material for various applications.
Biochemical and Physiological Effects:
This compound has been extensively studied for its biocompatibility and physiological effects. The alloy has been shown to be biocompatible and non-toxic, making it an ideal material for medical implants. The alloy also exhibits excellent corrosion resistance in biological environments, which is essential for the long-term performance of medical implants.
Vorteile Und Einschränkungen Für Laborexperimente
PTM 88 alloy has several advantages and limitations for lab experiments. The alloy's unique properties make it an ideal material for various applications, including aerospace, automotive, and biomedical industries. However, the synthesis process of the alloy is complex and requires specialized equipment, making it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for PTM 88 alloy research. One direction is to optimize the synthesis process of the alloy to enhance its properties further. Another direction is to study the alloy's behavior under different environmental conditions, such as high-temperature and high-pressure environments. Additionally, further research is needed to explore the alloy's potential applications in other industries, such as energy and electronics.
Conclusion:
This compound is a unique material that has excellent mechanical and physical properties. The alloy has been extensively studied in the field of materials science, and its applications in various industries have been explored. The synthesis process of the alloy has been optimized to enhance its properties, and further research is needed to explore its potential applications in other industries. This compound is a promising material that has the potential to revolutionize various industries.
Synthesemethoden
PTM 88 alloy is synthesized using a powder metallurgy technique. This technique involves the mixing of elemental powders of titanium, molybdenum, and nickel in a specific ratio. The mixture is then pressed into a compact shape and sintered at high temperatures to form a solid alloy. The synthesis process is optimized to enhance the properties of the alloy, such as its strength and ductility.
Wissenschaftliche Forschungsanwendungen
PTM 88 alloy has been extensively studied in the field of materials science due to its unique properties. The alloy has been used in various applications, including aerospace, automotive, and biomedical industries. In the aerospace industry, this compound is used in the construction of aircraft engines and structural components due to its high strength and corrosion resistance. In the automotive industry, the alloy is used in the construction of high-performance engines and exhaust systems. In the biomedical industry, this compound is used in the construction of medical implants due to its biocompatibility and corrosion resistance.
Eigenschaften
| 105038-79-7 | |
Molekularformel |
CoGa2Pd22 |
Molekulargewicht |
2540 g/mol |
InChI |
InChI=1S/Co.2Ga.22Pd |
InChI-Schlüssel |
ZSXQDQLCCCZFME-UHFFFAOYSA-N |
SMILES |
[Co].[Ga].[Ga].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd] |
Kanonische SMILES |
[Co].[Ga].[Ga].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd] |
| 105038-79-7 | |
Synonyme |
PTM 88 alloy PTM-88 alloy |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


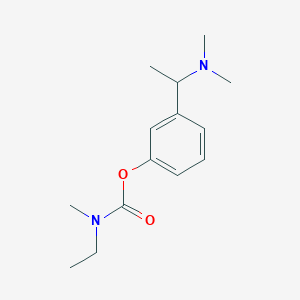
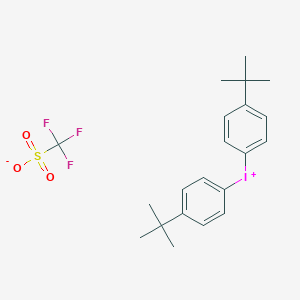
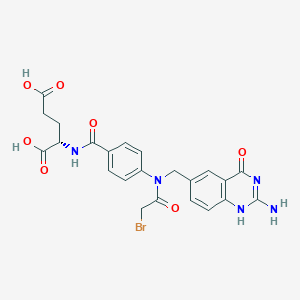
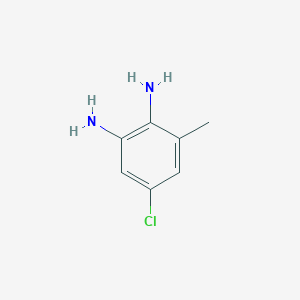
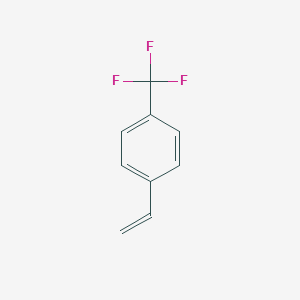
![2-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B10333.png)
